Fluorescein

Description

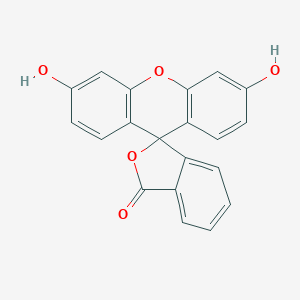

Structure

3D Structure

Propriétés

IUPAC Name |

3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10,21-22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBHRKFJIUUOQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O5 |

Source

|

| Record name | FLUORESCEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

518-47-8 (di-hydrochloride salt), 6417-85-2 (di-potassium salt) |

Source

|

| Record name | Fluorescein [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002321075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0038887 |

Source

|

| Record name | Fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorescein appears as yellow amorphous solid or orange-red crystals. Latter have greenish-yellow fluorescence by reflected light. Insoluble in water. Soluble in dilute aqueous bases. Very dilute alkaline solutions exhibit intense, greenish-yellow fluorescence by reflected light. Low toxicity. May be sensitive to prolonged exposure to light., Yellowish-red to red solid; [Merck Index] Orange powder; [MSDSonline], Solid |

Source

|

| Record name | FLUORESCEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorescein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fluorescein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), Slightly soluble in ethanol, diethyl ether; very soluble in acetone; soluble in pyridine, methanol, Insoluble in benzene, chloroform, ether. Soluble in hot alcohol or glacial acetic acid; also soluble in alkali hydroxides or carbonates with a bright green fluorescence appearing red by transmitted light., In water, 50 mg/L at 20 °C, 2.55e-02 g/L |

Source

|

| Record name | FLUORESCEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorescein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUORESCEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluorescein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

2-(2-4,dihydroxybenzoyl)benzoic acid, Phthalic acid, Resorcinol |

Source

|

| Record name | FLUORESCEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red, orthorhombic prisms, Yellowish-red to red powder, Orange-red, crystalline powder | |

CAS No. |

2321-07-5, 518-45-6 |

Source

|

| Record name | FLUORESCEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2321-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002321075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fluorescein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-hydroxy-3-oxo-(3H)-xanthen-9-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluorescein | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPY09G7XIR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUORESCEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluorescein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes at 554 °F. In sealed tube, melts at 597-601 °F with decomposition (NTP, 1992), 315 °C (decomposes), 315 °C |

Source

|

| Record name | FLUORESCEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorescein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUORESCEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluorescein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enduring Glow: A Technical Guide to the History and Application of Fluorescein Dye

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history, fundamental properties, and pivotal experimental applications of fluorescein (B123965), a dye that has illuminated biological research for over a century. From its initial synthesis to its modern-day use in sophisticated imaging and diagnostic techniques, this compound remains an indispensable tool in the scientific arsenal.

A Legacy of Light: The History and Discovery of this compound

The story of this compound begins in the laboratory of the renowned German chemist Adolf von Baeyer, who first synthesized the compound in 1871.[1][2][3][4][5][6] Initially named "resorcinphthalein," the dye was created through the condensation reaction of phthalic anhydride (B1165640) and resorcinol.[1][4][7][8][9] The vibrant green fluorescence of the compound in alkaline solution was a striking feature, and in 1878, the name "this compound" was introduced, a nod to the phenomenon of fluorescence described by Sir George Gabriel Stokes.[1]

The medical potential of this compound was quickly recognized. In 1882, Swiss ophthalmologist Ernst Pflüger pioneered its use to study the nourishment of the cornea.[1] This marked the beginning of a long and fruitful relationship between this compound and ophthalmology. A major breakthrough came in 1961 when Harold Novotny and David Alvis developed this compound angiography, a revolutionary technique to visualize retinal blood vessels.[1][10][11] This diagnostic tool remains a cornerstone in the management of various retinal diseases.[12][13][14][15][16]

The utility of this compound expanded significantly in the 1940s with the synthesis of this compound isothiocyanate (FITC).[1] This derivative allowed for the covalent attachment of this compound to proteins and antibodies, heralding the era of immunofluorescence and enabling researchers to visualize specific biomolecules within cells and tissues.[1][2]

Photophysical Properties of this compound

This compound's enduring popularity stems from its exceptional photophysical properties, characterized by strong light absorption and intense fluorescence emission. These properties are, however, sensitive to the local chemical environment, particularly pH.

| Property | Value | Conditions |

| Molar Mass | 332.311 g·mol⁻¹ | N/A |

| Melting Point | 314 to 316 °C | N/A |

| Absorption Maximum (λ_abs_) | 490 - 495 nm | In water/PBS (pH > 8)[7][17][18] |

| Emission Maximum (λ_em_) | 512 - 525 nm | In water/PBS (pH > 8)[7][17][18] |

| Quantum Yield (Φ_f_) | ~0.93 | 0.1 M NaOH[17] |

| Fluorescence Lifetime (τ_f_) | ~4.0 ns | 0.1 M NaOH[17] |

| pKa | 6.4 | [7] |

| Isosbestic Point | 460 nm | [7] |

Note: The photophysical properties of this compound are highly dependent on factors such as pH, solvent polarity, and temperature. The values presented are representative and may vary under different experimental conditions.[17]

Key Experimental Protocols

This compound and its derivatives are central to a multitude of experimental techniques. This section provides detailed methodologies for some of its most critical applications.

Synthesis of this compound

The original synthesis of this compound, a Friedel-Crafts acylation reaction, remains a fundamental method.[4][9] Modern protocols often utilize methanesulfonic acid as a catalyst, which can provide higher yields under milder conditions.[19][20]

Protocol: Synthesis of this compound using a Strong Acid Catalyst

Materials:

-

Phthalic anhydride

-

Resorcinol

-

Concentrated sulfuric acid (or methanesulfonic acid)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Saturated NaCl solution

-

0.1 M NaOH solution

Procedure:

-

In a large test tube or small Erlenmeyer flask, combine 0.2 g of ground phthalic anhydride and 0.3 g of resorcinol.[8]

-

Carefully add 6 drops of concentrated sulfuric acid to the mixture. Caution: Sulfuric acid is highly corrosive. [8]

-

Heat the mixture in an oil bath at 180-200°C for 30 minutes. It is crucial to maintain the temperature within this range to prevent decomposition.[8]

-

Remove the test tube from the oil bath and allow it to cool for approximately 5 minutes.[8]

-

Add 10 mL of acetone and a stir bar to the cooled mixture and stir for 5-10 minutes to dissolve the crude product.[8]

-

Transfer the acetone solution to a 50 mL beaker and evaporate the acetone in a water bath, leaving an orange residue.[8]

-

Dissolve the crude residue in 30 mL of diethyl ether and 1.5 mL of water.[8]

-

Transfer the solution to a separatory funnel and wash with 15 mL of water. Discard the aqueous layer.[8]

-

Extract the ether layer with 10 mL of a saturated NaCl solution.[8]

-

Dry the organic layer over anhydrous sodium sulfate.[8]

-

Transfer the dried organic solution to a pre-weighed beaker and evaporate the diethyl ether to dryness in a water bath to yield the this compound product as an orange solid.[8]

-

To observe the fluorescence, dissolve a small amount of the synthesized this compound in a 0.1 M NaOH solution.[8]

Caption: Synthesis of this compound from Phthalic Anhydride and Resorcinol.

Indirect Immunofluorescence

Indirect immunofluorescence is a widely used technique to detect specific antigens in cells or tissues. It employs a primary antibody that binds to the target antigen and a secondary antibody, conjugated to a fluorophore like FITC, that binds to the primary antibody.[18][21]

Protocol: Indirect Immunofluorescence for Cultured Cells

Materials:

-

Cultured cells on coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde in PBS (Fixative)

-

0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)

-

Blocking Buffer (e.g., 5% normal serum in PBS)

-

Primary antibody (specific to the target antigen)

-

Fluorophore-conjugated secondary antibody (e.g., FITC-conjugated anti-primary antibody)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Grow cells on coverslips to the desired confluency.

-

Fixation: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Caution: Paraformaldehyde is toxic and should be handled in a fume hood. [21]

-

Washing: Aspirate the fixative and wash the cells two times with PBS for 5 minutes each.[21]

-

Permeabilization (for intracellular antigens): If the target antigen is intracellular, incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[21]

-

Washing: Aspirate the permeabilization buffer and wash the cells two times with PBS for 5 minutes each.[21]

-

Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[18]

-

Primary Antibody Incubation: Dilute the primary antibody in an appropriate buffer and incubate with the cells overnight at 4°C or for 1-2 hours at room temperature.[18]

-

Washing: Wash the cells three times with PBS for 5 minutes each.[18]

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in buffer and incubate with the cells for 1-2 hours at room temperature in the dark to protect the fluorophore from photobleaching.[18]

-

Washing: Wash the cells three times with PBS for 5 minutes each in the dark.[18]

-

Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.

-

Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter set for this compound (excitation ~495 nm, emission ~518 nm).[18]

Caption: Workflow for Indirect Immunofluorescence Staining.

Cell Viability Assay using this compound Diacetate (FDA)

The this compound diacetate (FDA) assay is a common method to assess cell viability.[22] Non-fluorescent FDA is cell-permeable and is hydrolyzed by intracellular esterases in viable cells to produce the highly fluorescent this compound.[23] The accumulation of this compound is dependent on an intact cell membrane.

Protocol: Qualitative Assessment of Cell Viability by Fluorescence Microscopy

Materials:

-

This compound Diacetate (FDA) stock solution (e.g., 5 mg/mL in acetone)

-

Phosphate-Buffered Saline (PBS)

-

Adherent cell culture

-

Inverted fluorescence microscope with a FITC filter set

Procedure:

-

Prepare Staining Solution: Prepare a fresh working solution of FDA in PBS or serum-free medium (e.g., 1 µg/mL). Protect the solution from light.[22]

-

Cell Preparation: Aspirate the culture medium from the adherent cells.

-

Washing: Gently wash the cells once with PBS to remove any residual serum that may contain esterases.[22]

-

Staining: Add a sufficient volume of the FDA staining solution to cover the cell monolayer.[22]

-

Incubation: Incubate the cells at room temperature or 37°C for 5-15 minutes in the dark.[22]

-

Washing: Gently aspirate the staining solution and wash the cells once with PBS.[22]

-

Imaging: Immediately observe the cells under a fluorescence microscope. Viable cells will exhibit green fluorescence, while non-viable cells will not be fluorescent.[22]

Caption: Mechanism of the this compound Diacetate (FDA) Cell Viability Assay.

This compound Angiography

This compound angiography is a diagnostic procedure used to visualize the circulatory system of the retina and choroid.[11]

Procedure Overview: this compound Angiography

-

Pupil Dilation: The patient's pupils are dilated with mydriatic eye drops.[14]

-

Dye Injection: A solution of sodium this compound is injected intravenously, typically into a vein in the arm.[14][15]

-

Imaging: As the this compound circulates through the retinal and choroidal vessels, a specialized fundus camera equipped with an excitation filter (blue light, ~465-490 nm) and a barrier filter (green-yellow light, ~520-530 nm) is used to capture a rapid sequence of photographs.[11][14]

-

Analysis: The resulting angiogram allows for the detection of abnormalities in blood flow, leakage, and other vascular pathologies.[14][15]

References

- 1. hekint.org [hekint.org]

- 2. biotium.com [biotium.com]

- 3. Adolf von Baeyer - Wikipedia [en.wikipedia.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. acs.org [acs.org]

- 6. Newsletter: History of fluorescent dyes - FluoroFinder [fluorofinder.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. chimique.wordpress.com [chimique.wordpress.com]

- 9. Synthesis of this compound [maxbrainchemistry.com]

- 10. The Origin of this compound Angiography - Milestones In Retina [retinahistory.asrs.org]

- 11. This compound Angiography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What is this compound Sodium used for? [synapse.patsnap.com]

- 13. keelerglobal.com [keelerglobal.com]

- 14. What Is this compound Angiography? - American Academy of Ophthalmology [aao.org]

- 15. This compound Angiography: Purpose, Procedure and Results [healthline.com]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. benchchem.com [benchchem.com]

- 18. usbio.net [usbio.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. iscientific.org [iscientific.org]

- 21. sinobiological.com [sinobiological.com]

- 22. benchchem.com [benchchem.com]

- 23. ila.ilsl.br [ila.ilsl.br]

A Technical Guide to the Absorption and Emission Spectra of Fluorescein

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the photophysical properties of fluorescent molecules is paramount. Fluorescein (B123965), and its derivatives like this compound Isothiocyanate (FITC), are among the most widely used fluorophores in biological research. This guide provides an in-depth look at the core principles governing their absorption and emission spectra, experimental methodologies for their characterization, and factors that influence their fluorescent output.

Core Principles of Fluorescence

Fluorescence is a photoluminescent process wherein a molecule absorbs a photon of light, promoting an electron to an excited singlet state.[1][2] This excited state is short-lived, typically lasting only 1 to 10 nanoseconds.[1] During this time, some energy is lost through non-radiative processes like vibrational relaxation.[1][2] The electron then returns to its ground state, releasing the remaining energy as an emitted photon of light.[1]

Key Photophysical Concepts:

-

Absorption and Excitation: The absorption spectrum of a fluorophore represents the range of wavelengths it can absorb. The excitation spectrum, which is often very similar to the absorption spectrum, shows which wavelengths are most effective at producing fluorescence.[3][4] For this compound, absorption of a photon occurs in femtoseconds (10⁻¹⁵ seconds).[2]

-

Emission: The emission spectrum illustrates the wavelengths of light emitted by the fluorophore after excitation.[3] The final emission process occurs within nanoseconds (10⁻⁹ seconds).[2]

-

Stokes Shift: A fundamental principle of fluorescence is that the emitted light is always of a longer wavelength (and thus lower energy) than the absorbed light.[1][4] This phenomenon, known as the Stokes shift, is due to the energy lost during vibrational relaxation in the excited state.[1][4] A larger Stokes shift is advantageous as it simplifies the separation of emission light from excitation light.[3]

-

Molar Extinction Coefficient (ε): This value is a measure of how strongly a molecule absorbs light at a specific wavelength.[5] A higher extinction coefficient indicates a greater probability of light absorption, leading to potentially brighter fluorescence.[5]

-

Quantum Yield (Φ or QY): This represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[5] A quantum yield of 1.0 indicates that for every photon absorbed, a photon is emitted.

Jablonski Energy Diagram

The electronic transitions involved in fluorescence are classically illustrated by a Jablonski diagram. The diagram shows the ground electronic state (S₀) and higher excited singlet states (S₁, S₂), each with multiple vibrational energy levels.

Spectral Properties of this compound and FITC

The quantitative spectral properties of this compound and its commonly used derivative, this compound Isothiocyanate (FITC), are summarized below. These values can vary depending on the solvent and pH.

| Property | This compound | FITC (this compound-5-isothiocyanate) |

| Excitation Maximum (λex) | ~490-498 nm[6][7][8] | ~491-495 nm[9][10][11] |

| Emission Maximum (λem) | ~514-517 nm[6][7][8] | ~516-525 nm[1][10][11] |

| Molar Extinction Coeff. (ε) | 80,000 - 92,300 cm⁻¹M⁻¹[6][12] | ~73,000 cm⁻¹M⁻¹[11] |

| Quantum Yield (Φ) | 0.79 - 0.97[6][12][13] | ~0.5[11] |

| Stokes Shift | ~20-24 nm | ~25-30 nm |

Factors Influencing this compound's Spectra

Several environmental factors can significantly alter the fluorescence intensity and spectral characteristics of this compound.[14] Meticulous control of experimental conditions is crucial for quantitative studies.[15]

-

pH: The fluorescence of this compound is highly dependent on pH.[8][15][16] Its fluorescence intensity increases as the pH rises from acidic to alkaline, with maximum intensity observed around pH 9-10.[16] In acidic solutions (e.g., pH 4), the solution may be colorless, while a green fluorescence appears as the pH increases.[8] However, the shape and peak position of the emission spectrum are not significantly affected by pH changes.[15][17]

-

Concentration: At low concentrations, the intensity of emitted light is directly proportional to the this compound concentration.[15][17] However, at high concentrations, a phenomenon known as self-quenching can occur, where excited molecules transfer energy to non-excited molecules, leading to a decrease in fluorescence.[15]

-

Solvent Polarity: The surrounding solvent can influence the absorption and emission spectra. For example, the absorption maximum of this compound can shift from 484 nm in trifluoroethanol to 520 nm in dimethylsulfoxide, with a corresponding shift in the fluorescence maximum.[12]

-

Temperature: Changes in the solution's temperature can cause a change in fluorescent intensity.[15][17]

-

Photobleaching: Like most fluorochromes, this compound is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon continuous exposure to high-intensity light.[9][11] This leads to a loss of fluorescence over time.

Experimental Protocols

Protocol 1: Determining the Absorption Spectrum

This protocol outlines the general procedure for measuring the absorption spectrum of a this compound solution using a UV-Visible spectrophotometer.

-

Instrument Preparation: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to warm up for at least 30 minutes for stabilization.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable buffer (e.g., PBS at pH 7.4 or a basic buffer at pH 9 for maximum absorbance). The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically < 1.0 absorbance units).

-

Blank Measurement: Fill a quartz cuvette with the same buffer used to dissolve the this compound. This will serve as the blank. Place it in the spectrophotometer and perform a baseline correction or "zero" measurement across the desired wavelength range (e.g., 350-550 nm).

-

Sample Measurement: Replace the blank cuvette with a cuvette containing the this compound solution.

-

Scan Acquisition: Scan the sample over the selected wavelength range. The instrument will plot absorbance versus wavelength.

-

Data Analysis: Identify the wavelength at which the maximum absorbance (λmax) occurs. This corresponds to the absorption peak.

Protocol 2: Determining Excitation and Emission Spectra

This protocol describes the general steps for measuring fluorescence spectra using a spectrofluorometer.

-

Instrument Preparation: Power on the fluorometer, including the xenon lamp source, and allow for a stabilization period.

-

Sample Preparation: Prepare a very dilute solution of this compound (e.g., ~10⁻⁷ M) in a fluorescence-grade solvent or buffer in a quartz cuvette.[18] The solution should be optically dilute to avoid inner-filter effects.[12]

-

Acquiring the Emission Spectrum:

-

Set the excitation monochromator to the known absorption maximum of this compound (e.g., 490 nm).[1]

-

Set the emission monochromator to scan across a range of longer wavelengths (e.g., 500 nm to 650 nm).[1]

-

Acquire the scan. The resulting plot of fluorescence intensity versus wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Acquiring the Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (e.g., 520 nm).

-

Set the excitation monochromator to scan across a range of shorter wavelengths (e.g., 400 nm to 510 nm).

-

Acquire the scan. The resulting plot of fluorescence intensity versus wavelength is the excitation spectrum. Its peak should closely match the absorption maximum (λex).

-

-

Data Correction: Modern spectrofluorometers can correct spectra for variations in lamp output and detector sensitivity across different wavelengths. Ensure these correction factors are applied for accurate spectral representation.

Application in Signaling Pathway Visualization

While this compound itself is not a direct participant in intracellular signaling pathways, its derivatives, particularly FITC, are indispensable tools for visualizing these pathways. FITC contains an isothiocyanate group that reacts with amine groups on proteins, allowing it to be covalently conjugated to antibodies.[9] This property makes it a cornerstone of immunofluorescence, a technique used to detect and localize specific target proteins within cells, thereby providing insights into signaling events.

The general principle involves using a primary antibody to bind to a target protein of interest (e.g., a phosphorylated kinase in an active signaling pathway). Then, a secondary antibody conjugated with FITC, which specifically binds to the primary antibody, is introduced. When the sample is excited with light from a 488 nm laser, the FITC emits its characteristic green fluorescence, revealing the location and relative abundance of the target protein.[11]

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 4. Fluorescence Emission, Absorption, & Excitation | Angstrom [angtech.com]

- 5. An Introduction to Fluorescence (Part 2) [antibodies-online.com]

- 6. This compound *CAS 2321-07-5* | AAT Bioquest [aatbio.com]

- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound isothiocyanate - Wikipedia [en.wikipedia.org]

- 10. Spectrum [FITC (this compound-5-isothiocyanate)] | AAT Bioquest [aatbio.com]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. This compound [omlc.org]

- 13. PhotochemCAD | this compound [photochemcad.com]

- 14. Basic Concepts in Fluorescence [evidentscientific.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. researchgate.net [researchgate.net]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. chemistry.montana.edu [chemistry.montana.edu]

Understanding Fluorescein's Quantum Yield: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fluorescein (B123965), a xanthene dye first synthesized in 1871, remains a cornerstone fluorophore in a vast array of scientific applications, from biological imaging to analytical chemistry.[1] Its enduring popularity stems from a combination of high absorptivity, excellent fluorescence quantum yield, and good water solubility.[2] The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for any application relying on fluorescence detection. It represents the ratio of photons emitted to photons absorbed by the fluorophore.[2] A higher quantum yield translates to a brighter fluorescent signal, which is often a primary consideration for assays requiring high sensitivity.[2]

This technical guide provides an in-depth exploration of the factors influencing this compound's quantum yield, details the experimental protocols for its measurement, and explains the underlying photophysical processes.

Factors Influencing this compound's Quantum Yield

The quantum yield of this compound is not an intrinsic constant but is highly sensitive to its molecular environment. Understanding these dependencies is crucial for the robust design and interpretation of experiments utilizing this fluorophore.

pH Dependence

The fluorescence of this compound is strongly dependent on the pH of its aqueous solution.[3] In solution, this compound can exist in several ionic forms: cationic, neutral, monoanionic, and dianionic.[3] The dianionic form, prevalent under basic conditions (pH > 8.0), is the most fluorescent species, exhibiting a quantum yield approaching 1.0.[3] As the pH decreases, the protonation of the this compound molecule leads to a significant reduction in fluorescence intensity and quantum yield.[3][4] This is due to the transition from the highly fluorescent dianion to the less fluorescent monoanionic and non-fluorescent neutral and cationic forms.[3][5] The change in the quantum yield is particularly pronounced in the pH range of 6 to 8.[4]

Table 1: Quantum Yield of this compound at Various pH Values in Aqueous Solution

| pH | Quantum Yield (Φf) | Notes |

| > 8.0 | ~0.95 - 1.0 | Predominantly dianionic form, strong fluorescence.[2][3] |

| 6 - 8 | 0.2 - 0.8 | Significant change in quantum yield with pH.[4] |

| < 6.0 | Decreases | Predominance of less fluorescent monoanionic and neutral species.[3] |

The relationship between the different ionic species of this compound and pH can be visualized as a logical pathway.

Caption: Relationship between pH and the ionic forms of this compound.

Solvent Effects

The solvent environment also plays a critical role in determining the quantum yield of this compound.[6][7] Generally, protic solvents that can engage in hydrogen bonding tend to stabilize the excited state of this compound, leading to higher quantum yields.[7] For instance, the quantum yield in ethanol (B145695) is significantly higher than in non-polar solvents like tetrahydrofuran (B95107) (THF).[7] The refractive index of the solvent also influences the radiative decay rate.[6]

Table 2: Quantum Yield of this compound in Various Solvents

| Solvent | Quantum Yield (Φf) | Reference(s) |

| 0.1 M NaOH (aq) | 0.925 ± 0.015 | [6] |

| 0.01 M NaOH (aq) | 0.92 | [2] |

| Ethanol | 0.79 | [2][8] |

| D2O | 0.98 | [6][9] |

| Tetrahydrofuran (THF) | ~0.003 - 0.025 | [7] |

| Acetonitrile | ~0.003 - 0.025 | [7] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~0.003 - 0.025 | [7] |

Temperature Effects

Temperature can influence the fluorescence quantum yield through several mechanisms. Increased temperature generally leads to a decrease in fluorescence intensity and quantum yield.[10] This is primarily due to an increase in the rate of non-radiative decay processes, such as internal conversion and intersystem crossing, which compete with fluorescence.[11] Higher temperatures increase molecular collisions and vibrations, providing more pathways for the excited molecule to lose energy as heat rather than emitting a photon.[10] However, the exact temperature dependence can be complex and may vary depending on the specific solvent and the presence of quenchers.[12] For some systems, a more intricate relationship between temperature and quantum yield has been observed, suggesting multiple temperature-dependent decay pathways.[13]

Experimental Protocol: Relative Quantum Yield Measurement

The most common and reliable method for determining the fluorescence quantum yield is the comparative (or relative) method.[2][14] This technique involves comparing the fluorescence of a sample with an unknown quantum yield to that of a standard with a known quantum yield.[2]

Materials

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (10 mm path length)

-

Spectroscopic grade solvents

-

Fluorescence standard with a known quantum yield (e.g., this compound in 0.1 M NaOH, Φf = 0.925)[6]

-

Test sample (e.g., a this compound derivative)

Procedure

-

Sample Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2][14]

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

For each solution, record the fluorescence emission spectrum, ensuring identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

-

Data Analysis:

-

For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.

-

The slope (gradient) of the resulting linear plot should be determined for both the standard (Grad_ST) and the test sample (Grad_X).

-

The quantum yield of the test sample (Φ_X) can then be calculated using the following equation:[2]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.[2]

-

-

Caption: Workflow for relative quantum yield measurement.

The Photophysics of Fluorescence: Jablonski Diagram and Quenching

To fully appreciate the factors affecting quantum yield, it is essential to understand the underlying photophysical processes governing fluorescence.

Jablonski Diagram

The Jablonski diagram is a powerful tool for visualizing the electronic transitions that occur when a molecule absorbs and emits light.[15][16] It illustrates the ground electronic state (S₀), excited singlet states (S₁, S₂), and the triplet state (T₁).

Caption: Key photophysical processes in fluorescence.

Upon absorbing a photon, a this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂).[17][18] The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation.[18] From the S₁ state, the molecule can return to the ground state via several pathways:

-

Fluorescence: Emission of a photon, a radiative process.[15]

-

Internal Conversion: Non-radiative decay to the ground state, releasing energy as heat.[19]

-

Intersystem Crossing: Transition to a long-lived triplet state (T₁), from which it can return to the ground state via phosphorescence (radiative) or non-radiative decay.[19]

The quantum yield is determined by the relative rates of these competing decay pathways. A high quantum yield indicates that fluorescence is the dominant decay mechanism.

Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[20][21] Quenching can occur through various mechanisms and significantly impacts the observed quantum yield.

-

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule (a quencher) in solution, leading to non-radiative de-excitation.[21] Molecular oxygen is a common collisional quencher.[1] This process is diffusion-controlled and its efficiency increases with temperature.[10]

-

Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[20] This reduces the concentration of fluorophores available for excitation.

-

Self-Quenching (Concentration Quenching): At high concentrations, this compound molecules can interact with each other, leading to the formation of non-fluorescent dimers or energy transfer between molecules, which reduces the overall fluorescence.[20][22]

Understanding these quenching mechanisms is critical, as they can lead to an underestimation of the true quantum yield if not properly controlled for in experimental design.

References

- 1. nathan.instras.com [nathan.instras.com]

- 2. benchchem.com [benchchem.com]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound [omlc.org]

- 9. Fluorescence quantum yields and their relation to lifetime of rhodamine 6G and this compound in nine solvents: Improved absolute standards for quantum yields - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02248G [pubs.rsc.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]

- 16. horiba.com [horiba.com]

- 17. Molecular Expressions Microscopy Primer: Fluorescence - Jablonski Diagram - Interactive Tutorial [micro.magnet.fsu.edu]

- 18. Jablonski Energy Diagram [evidentscientific.com]

- 19. ossila.com [ossila.com]

- 20. fiveable.me [fiveable.me]

- 21. What is fluorescence quenching? | AxisPharm [axispharm.com]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

A Technical Guide to Fluorescein and Fluorescein Isothiocyanate (FITC): A Comparative Analysis for Researchers

This guide provides an in-depth comparison of fluorescein (B123965) and its amine-reactive derivative, this compound isothiocyanate (FITC). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental differences in their chemical properties, reactivity, and applications, supported by quantitative data and detailed experimental protocols.

Core Chemical and Physical Differences

This compound is a foundational synthetic fluorophore celebrated for its high quantum yield and bright green fluorescence.[1] However, its utility for covalent labeling of biomolecules is limited due to its lack of a reactive functional group. This compound isothiocyanate (FITC) is a derivative of this compound designed specifically for this purpose.[2][3] FITC incorporates an isothiocyanate group (-N=C=S) that allows it to form stable covalent bonds with other molecules.[2][4]

While their core fluorophore is identical, this key structural modification dictates their respective applications. FITC is typically supplied as a mixture of isomers, primarily this compound 5-isothiocyanate (5-FITC) and this compound 6-isothiocyanate (6-FITC).[2][5]

Figure 1. Chemical Structures of this compound and FITC

The Isothiocyanate Reactive Group

The defining feature of FITC is the isothiocyanate group. This moiety is an electrophile that readily reacts with nucleophiles, particularly primary amine groups (-NH₂) found on proteins and other biomolecules.[2][5] This reaction, detailed in Section 2, forms a stable thiourea (B124793) bond, covalently attaching the this compound fluorophore to the target molecule.[4] this compound, lacking this group, cannot form such stable covalent linkages.

Comparative Physicochemical Properties

The spectral properties of this compound and FITC are nearly identical, as they share the same fluorophore core.[5] However, subtle differences in excitation and emission maxima exist. Both dyes are known for their high sensitivity to pH, with fluorescence intensity decreasing significantly in acidic environments.[6][7] Furthermore, both are susceptible to photobleaching, a light-induced degradation of the fluorophore.[1][7][8]

| Property | This compound | This compound Isothiocyanate (FITC) | Citation |

| Molecular Weight ( g/mol ) | 332.31 | 389.38 | [2] |

| Excitation Maximum (nm) | ~498 | ~495 | [2][5] |

| Emission Maximum (nm) | ~517 | ~519 - 525 | [2][3][5] |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~76,900 (in 0.1 M NaOH) | ~75,000 | [3] |

| Quantum Yield (Φ) | ~0.95 (in 0.1 M NaOH) | ~0.92 | [3][9] |

| Reactivity | Inert, used as a non-covalent tracer | Covalently couples to primary amines | [4][5] |

| Key Limitations | Cannot form stable conjugates | Photobleaching, pH sensitivity, potential for protein precipitation at high labeling ratios | [1][7] |

The Chemistry of FITC Conjugation

The primary application of FITC is the covalent labeling of proteins, most notably antibodies. The isothiocyanate group reacts with the primary amine groups present at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[10] This reaction is highly pH-dependent and proceeds optimally under alkaline conditions (pH 9.0-9.5), where the amine groups are deprotonated and thus more nucleophilic.[11] The reaction results in the formation of a stable thiourea linkage.[4][5]

Figure 2. FITC Conjugation Reaction

Experimental Protocols

Protocol 1: Covalent Labeling of an Antibody with FITC

This protocol provides a general procedure for conjugating FITC to an antibody, such as IgG.

A. Materials:

-

Antibody (e.g., IgG) at 2-10 mg/mL.

-

Conjugation Buffer: 0.1 M Sodium Carbonate buffer, pH 9.0. Prepare fresh.[12]

-

FITC (Isomer I).

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Quenching Solution: 1.5 M hydroxylamine, pH 8.5 or 50 mM NH₄Cl.[12]

-

Purification Column: Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

B. Procedure:

-

Antibody Preparation: Dialyze the antibody solution against the Conjugation Buffer overnight at 4°C. This is critical to remove any amine-containing buffers (like Tris) or preservatives (like sodium azide) that would compete with the reaction.[10][12]

-

FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.[12] Protect the solution from light.

-

Conjugation Reaction:

-

While gently stirring the antibody solution, slowly add the required volume of FITC solution. A common starting point is a 10- to 20-fold molar excess of FITC to antibody.

-

Protect the reaction mixture from light by wrapping the container in aluminum foil.[10]

-

Incubate for 2-8 hours at 4°C or 90 minutes at room temperature with continuous stirring.[10][12]

-

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 2 hours at 4°C.[12]

-

Purification: Separate the FITC-conjugated antibody from unreacted FITC and quenching reagents using the pre-equilibrated gel filtration column.[10][12]

-

Apply the reaction mixture to the top of the column.

-

The first colored band to elute is the FITC-conjugated antibody. The slower-moving band is the free, unreacted dye.[10]

-

-

Characterization (Optional but Recommended):

-

Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

Protocol 2: Direct Immunofluorescence Staining of Adherent Cells

This protocol describes the use of a FITC-conjugated primary antibody for direct immunofluorescence microscopy.

A. Materials:

-

Adherent cells grown on sterile glass coverslips.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS.[1]

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.[1]

-

FITC-conjugated primary antibody.

-

Antifade mounting medium.

B. Procedure:

-

Cell Preparation: Wash the cells on coverslips three times with PBS.

-

Fixation: Fix the cells by incubating with Fixation Solution for 10-15 minutes at room temperature.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Permeabilization (for intracellular targets): If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10-20 minutes at room temperature.[1] If the target is a surface protein, skip this step.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 30-60 minutes at room temperature.[1]

-

Antibody Incubation: Dilute the FITC-conjugated primary antibody in Blocking Buffer to its optimal working concentration. Remove the blocking buffer from the coverslips and add the antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[1]

-

Washing: Wash three times with PBS for 5 minutes each in the dark.

-

Mounting: Mount the coverslips onto glass slides using one drop of antifade mounting medium. Seal the edges with nail polish.

-

Imaging: Visualize the cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~488 nm, Emission: ~525 nm).

Figure 3. Direct Immunofluorescence Workflow

Conclusion

This compound and FITC are not interchangeable; they are distinct tools for different experimental needs. This compound serves as an excellent, water-soluble fluorescent tracer for applications where covalent attachment is not required. FITC, by contrast, is the workhorse for covalently labeling proteins, antibodies, and other amine-containing biomolecules, enabling a vast array of applications in fluorescence microscopy, flow cytometry, and immunoassays.[5] The choice between them is dictated entirely by the need to form a stable, covalent linkage to a target of interest. While newer fluorophores offer improved photostability and reduced pH sensitivity, the cost-effectiveness and extensive historical use of FITC ensure its continued relevance in biological research.[4][13]

References

- 1. This compound (FITC) | Thermo Fisher Scientific - US [thermofisher.com]

- 2. This compound isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. rndsystems.com [rndsystems.com]

- 4. FITC (this compound Isothiocyanate) | AAT Bioquest [aatbio.com]

- 5. This compound Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 6. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 8. benchchem.com [benchchem.com]

- 9. This compound Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 11. benchchem.com [benchchem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and this compound Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Fluorescein and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of fluorescein (B123965) and its key derivatives. It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development who utilize these versatile fluorophores in their work. This guide includes detailed experimental protocols, quantitative data on photophysical properties, and visualizations of reaction pathways to facilitate a deeper understanding of the chemistry involved.

Core Synthesis of this compound

This compound was first synthesized in 1871 by Adolf von Baeyer.[1][2] The most common and enduring method for its preparation is the acid-catalyzed condensation of resorcinol (B1680541) with phthalic anhydride (B1165640).[3][4] This electrophilic substitution reaction, a variation of the Friedel-Crafts acylation, proceeds to form the characteristic xanthene core of the this compound molecule.[5][6] While zinc chloride was historically used as the Lewis acid catalyst, methanesulfonic acid has emerged as a more efficient alternative, often providing higher yields under milder conditions.[4][7]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound using methanesulfonic acid as a catalyst.

Materials:

-

Resorcinol

-

Phthalic anhydride

-

Methanesulfonic acid

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Methanol

-

Ice

Procedure:

-

Combine phthalic anhydride (1.0 mmol) and resorcinol (2.0 mmol) in a round-bottom flask.

-

Under a nitrogen atmosphere, carefully add methanesulfonic acid (2 mL), which serves as both solvent and catalyst.[8]

-

Heat the reaction mixture to 80-85°C with continuous stirring.[8]

-

Maintain this temperature for 36-48 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[8]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing ice-cold water (approximately 7 volumes) with vigorous stirring to precipitate the product.[8][9]

-

Collect the crude this compound precipitate by vacuum filtration.

-

Wash the solid with cold water to remove residual acid.

-

The crude product can be purified by dissolving it in 1 M NaOH and then re-precipitating it by acidification with 1 M HCl.[7]

-

Further purification can be achieved by recrystallization from methanol.[7]

-

Dry the purified this compound in a vacuum oven.

Synthesis of this compound Derivatives

The versatility of this compound as a fluorescent probe is greatly expanded through the synthesis of its derivatives. These modifications allow for the conjugation of this compound to biomolecules, tailoring its solubility, and altering its photophysical properties.

5(6)-Carboxythis compound

Carboxythis compound (FAM) is a derivative that incorporates a carboxylic acid group, which can be activated for conjugation to amine groups on proteins and other biomolecules.[9] The synthesis involves the substitution of phthalic anhydride with 1,2,4-benzenetricarboxylic anhydride (trimellitic anhydride).[9][10] This reaction typically yields a mixture of two structural isomers, 5-carboxythis compound (B1664652) and 6-carboxythis compound, which can often be separated by fractional crystallization.[9]

Materials:

-

1,2,4-Benzenetricarboxylic anhydride (Trimellitic anhydride)

-

Resorcinol

-

Methanesulfonic acid

-

Methanol

-

Hexane

-

Ethanol

-

Ice

Procedure:

-

Add 1,2,4-benzenetricarboxylic anhydride (0.13 mol) to a solution of resorcinol (0.26 mol) in methanesulfonic acid (1 M).[9][10]

-

Attach a condenser and heat the reaction at 85°C for 24 hours in an open vessel.[9][10]

-

After cooling to room temperature, pour the reaction mixture into 7 volumes of ice-water to precipitate the product.[9][10]

-

Collect the orange-yellow precipitate by filtration and dry it in an oven at 200°C.[9][10]

-

The isomeric mixture can be separated by fractional crystallization. For example, recrystallization from methanol-hexane at -18°C can enrich the 6-carboxy isomer, while subsequent recrystallization of the mother liquor from ethanol-hexane can yield the 5-carboxy isomer.[9][10]

References

- 1. hekint.org [hekint.org]

- 2. ewanbirney.com [ewanbirney.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. iscientific.org [iscientific.org]

- 5. homework.study.com [homework.study.com]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. chem.tamu.edu [chem.tamu.edu]

An In-depth Technical Guide to the Mechanism of Fluorescence in Fluorescein

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Fluorescence in Fluorescein (B123965)

This compound is a synthetic organic dye renowned for its intense green fluorescence, making it a cornerstone fluorophore in fields ranging from microscopy and medical diagnostics to analytical chemistry.[][2] Its photophysical behavior is intrinsically linked to its molecular structure and its interaction with the local environment, most notably pH.

Photophysical Principles: The Jablonski Diagram

The process of fluorescence in this compound, like other fluorophores, is best described by a Jablonski diagram. This model illustrates the electronic and vibrational states of a molecule and the transitions between them.[3][4][5] The core process involves three main stages:

-

Excitation: A this compound molecule in its lowest electronic ground state (S₀) absorbs a photon of light. This absorption is extremely fast (≈10⁻¹⁵ seconds) and promotes an electron to a higher vibrational level within an excited electronic state (typically S₁ or S₂).[3][6] The energy of the absorbed photon must match the energy difference between the ground and excited states.[3]

-

Non-Radiative Relaxation: Following excitation, the electron rapidly loses energy through non-radiative processes. It undergoes internal conversion, moving from a higher excited state (like S₂) to the lowest excited state (S₁), and vibrational relaxation, cascading down the vibrational levels within the S₁ state to reach its lowest, most stable vibrational level.[3][6] This energy is dissipated as heat to the surrounding solvent molecules and occurs on a picosecond timescale (≈10⁻¹² seconds).[3]

-

Fluorescence Emission: From the lowest vibrational level of the S₁ state, the electron returns to one of the vibrational levels of the ground state (S₀) by emitting a photon.[3][5] This radiative decay is the fluorescence phenomenon and occurs on a nanosecond timescale (≈10⁻⁹ to 10⁻⁸ seconds).[3] Because some energy is lost through non-radiative relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Caption: Jablonski diagram illustrating the electronic transitions in this compound.

Influence of pH on this compound's Chemical Structure and Fluorescence

The fluorescence intensity and spectral characteristics of this compound are highly dependent on the pH of its environment.[][7] This is due to multiple acid-base equilibria that alter the molecule's ionic form.[8] this compound can exist in cationic, neutral, monoanionic, and dianionic forms, each with distinct photophysical properties.[9][10] The equilibrium between these species is governed by several pKa values. The most critical equilibrium for fluorescence applications occurs between the monoanion and the highly fluorescent dianion, with a pKa of approximately 6.4.[][11][12]

-

Dianion: In basic conditions (pH > 8), this compound exists predominantly as a dianion.[13][14] This form has a fully delocalized π-electron system across the xanthene ring, leading to strong absorption of blue light (around 490 nm) and a high fluorescence quantum yield (Φf ≈ 0.95), emitting intense green light (around 515 nm).[13][15]

-

Monoanion: As the pH decreases towards its pKa of ~6.4, the phenolic group becomes protonated, forming the monoanion.[8] This protonation disrupts the conjugation, causing a blue-shift in the absorption maximum and a dramatic decrease in fluorescence intensity.[13]

-

Neutral and Cationic Forms: At lower pH values (pH < 5), the carboxylic acid group is protonated, leading to the neutral form, which exists in equilibrium between a fluorescent quinonoid structure and a non-fluorescent, colorless lactone form.[] Further acidification (pH < 2.1) protonates the xanthene oxygen, forming a cationic species that is essentially non-fluorescent when excited at 490 nm.[10][13]

The pronounced fluorescence of the dianion is the basis for this compound's use as a pH indicator in the physiological range.[8][13]

Caption: pH-dependent equilibrium of this compound's ionic species.

Quantitative Photophysical Data

The photophysical properties of this compound are highly dependent on its ionic state and the solvent environment. The data below is compiled for aqueous solutions under common buffer conditions.

| Property | Dianion (pH > 8) | Monoanion (pH ≈ 5) | Neutral (pH ≈ 3) | Cation (pH < 2) | Reference(s) |

| λabs, max (nm) | 490 | 450 | 437 | ~434 | [14][15] |

| λem, max (nm) | 514 - 521 | ~515 | ~515 | ~515 | [11][12][15] |

| Molar Extinction (ε, M⁻¹cm⁻¹) | ~77,000 - 90,000 | ~30,000 | Variable | Variable | [9][14] |

| Quantum Yield (Φf) | 0.93 - 0.95 | ~0.3 | Very Low | Very Low | [13][15] |

| Fluorescence Lifetime (τf, ns) | ~4.0 | ~3.0 | - | - | [11][12][16] |

| pKa | - | 6.4 | 4.3 | 2.1 | [8][10][11] |

Note: Values can vary slightly based on specific buffer composition, ionic strength, and temperature.[15][17] An isosbestic point, where the molar absorptivity of the different species is equal, exists at approximately 460 nm.[11][12]

Experimental Protocols

Accurate characterization of this compound's fluorescence requires precise experimental methodologies.

Protocol: Measurement of Absorption and Fluorescence Spectra

This protocol outlines the steps to measure pH-dependent absorption and emission spectra.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 3 to 10

-

pH meter

Methodology:

-

Sample Preparation: a. Prepare a series of buffer solutions spanning the desired pH range (e.g., pH 4, 6, 7.4, 9). b. Create a working solution of this compound by diluting the stock solution into each buffer. The final concentration should yield an absorbance maximum below 0.1 to minimize inner-filter effects.[18] A typical final concentration is 1 µM. c. Prepare a blank sample for each buffer solution containing no this compound.

-

Absorption Measurement: a. Turn on the spectrophotometer and allow the lamp to warm up. b. Use the appropriate blank to zero the instrument. c. Measure the absorbance spectrum of the this compound solution in the corresponding buffer, typically from 350 nm to 550 nm. d. Record the wavelength of maximum absorbance (λ_abs).

-

Fluorescence Measurement: a. Turn on the spectrofluorometer and allow the lamp to stabilize. Set excitation and emission slit widths (a 2.5 to 5 nm slit width is a common starting point).[18] b. Emission Spectrum: i. Place the blank sample in the holder and record a blank scan to measure background signal and Raman scatter. ii. Replace the blank with the this compound sample. Set the excitation wavelength to the isosbestic point (~460 nm) or the λ_abs for the specific pH. iii. Scan the emission monochromator over a range that covers the expected fluorescence (e.g., 470 nm to 700 nm). iv. Subtract the blank spectrum from the sample spectrum to obtain the corrected emission profile. Record the wavelength of maximum emission (λ_em). c. Excitation Spectrum: i. Set the emission monochromator to the λ_em determined in the previous step. ii. Scan the excitation monochromator over a range covering the expected absorption (e.g., 350 nm to 510 nm). iii. The resulting spectrum should resemble the absorption spectrum.[18]